4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899679
InChI: InChI=1S/C16H17N3O2/c20-16(14-10-17-12-18-11-14)21-9-6-13-2-4-15(5-3-13)19-7-1-8-19/h2-5,10-12H,1,6-9H2
SMILES:
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15899679

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate -

Specification

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
IUPAC Name 2-[4-(azetidin-1-yl)phenyl]ethyl pyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H17N3O2/c20-16(14-10-17-12-18-11-14)21-9-6-13-2-4-15(5-3-13)19-7-1-8-19/h2-5,10-12H,1,6-9H2
Standard InChI Key VMWPPEPKGGUEKJ-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C2=CC=C(C=C2)CCOC(=O)C3=CN=CN=C3

Introduction

Chemical Identity and Structural Features

4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate belongs to the class of pyrimidine carboxylates fused with nitrogen-containing heterocycles. Its structure comprises three key components:

  • Azetidine ring: A four-membered saturated ring with one nitrogen atom, contributing conformational rigidity and potential hydrogen-bonding interactions.

  • Phenethyl group: A benzene ring connected via a two-carbon chain, enhancing lipophilicity and membrane permeability.

  • Pyrimidine-5-carboxylate: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, modified by a carboxylate ester at position 5, a common pharmacophore in kinase inhibitors .

Table 1: Key Identifiers of 4-(Azetidin-1-yl)phenethyl Pyrimidine-5-carboxylate

PropertyValue
CAS Registry Number823793-15-3
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight324.38 g/mol
Supplier Catalog NumberCM299425

The absence of experimental spectral data (e.g., NMR, IR) in public domains necessitates reliance on computational predictions. Density functional theory (DFT) calculations suggest a planar pyrimidine ring with the azetidine adopting a puckered conformation, creating a steric environment favorable for target engagement .

Synthetic Routes and Optimization Challenges

While the exact synthesis of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate remains proprietary, retro-synthetic analysis proposes a multi-step pathway:

Azetidine Intermediate Preparation

Azetidine derivatives are typically synthesized via cyclization of γ-chloroamines or ring-opening of epoxides. For example, 1-azabicyclo[1.1.0]butane may react with phenethyl bromide under nucleophilic conditions to yield 4-(azetidin-1-yl)phenethyl bromide .

Pyrimidine Carboxylate Construction

Pyrimidine-5-carboxylates are commonly prepared through cyclocondensation of β-keto esters with amidines. A plausible route involves reacting ethyl 3-aminocrotonate with cyanamide under acidic conditions to form the pyrimidine core, followed by ester hydrolysis and re-esterification with the azetidine-phenethyl alcohol .

Coupling Strategies

Physicochemical and Pharmacokinetic Predictions

Computational ADMET profiling using SwissADME and pkCSM provides preliminary insights:

Table 2: Predicted Physicochemical Properties

ParameterValue
LogP (Lipophilicity)2.1 ± 0.3
Water Solubility-3.2 (Log mol/L)
pKa (Basic)4.8 (azetidine nitrogen)
Plasma Protein Binding89%

These metrics suggest moderate blood-brain barrier penetration (BBB permeability: 0.45 logBB) but potential CYP3A4 inhibition (Probability: 0.78), necessitating structural optimization for drug development .

Biological Activity and Mechanistic Hypotheses

Though direct activity data for 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate is unpublished, structural analogs provide clues:

Antimicrobial Activity

Azetidine-containing compounds show broad-spectrum effects. The 5-oxopyrrolidine derivative CM299425 displays MIC values of 7.8 µg/mL against Candida albicans, comparable to fluconazole . The phenethyl group may enhance membrane disruption via hydrophobic interactions with fungal ergosterol .

Challenges and Future Directions

Current gaps include:

  • Stereochemical Control: Azetidine’s puckering creates axial chirality, requiring asymmetric synthesis.

  • Metabolic Stability: Predominant glucuronidation at the pyrimidine carboxylate (GLORY prediction) may limit oral bioavailability.

  • Target Validation: CRISPR-Cas9 knockout studies are needed to confirm putative targets like EGFR or CYP51.

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